1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

Description

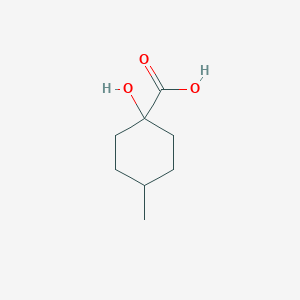

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CAS 41248-15-1) is a bicyclic carboxylic acid derivative with a hydroxyl (-OH) and methyl (-CH₃) group substituted at the 1- and 4-positions of the cyclohexane ring, respectively. Its molecular formula is C₈H₁₄O₃, molecular weight 158.2 g/mol, and it exists as a white powder under standard conditions . The compound’s stereoelectronic properties are influenced by the equatorial/axial orientation of its substituents, which affects its solubility, acidity (pKa ~4.8–5.2), and reactivity in organic synthesis .

Properties

IUPAC Name |

1-hydroxy-4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6-2-4-8(11,5-3-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPBORVXLHFQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41248-15-1 | |

| Record name | 1-hydroxy-4-methylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylcyclohexanone followed by carboxylation. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the compound is often produced through catalytic hydrogenation of 4-methylcyclohexanone in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity, with temperature and pressure being carefully controlled .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products:

Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanal.

Reduction: 1-Hydroxy-4-methylcyclohexanol.

Substitution: Halogenated derivatives of 1-hydroxy-4-methylcyclohexane.

Scientific Research Applications

Chemical Building Block

- Synthesis of complex molecules This compound can serve as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical and Agrochemical Intermediates

- Development of specialty chemicals It is used in the production of specialty chemicals and materials with unique properties.

Study of Molecular Interactions

- Enzyme-substrate interactions The compound’s unique structural features make it a valuable tool in studying enzyme-substrate interactions and metabolic pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.

- Reactivity and binding properties The presence of a hydroxyl group affects its reactivity and binding properties.

Industry

- Production of specialty materials It can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

IUPAC Name

1-hydroxy-4-methylcyclohexane-1-carboxylic acid

Other Identifiers

CAS: 41248-15-1

MDL: MFCD14601959

Pubchem CID: 18949698

Formula

Molecular Weight

SMILES

InChI

InChI=1S/C8H14O3/c1-6-2-4-8(11,5-3-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10)

Safety and Hazards

Mechanism of Action

The mechanism of action of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4-Hydroxycyclohexane-1-carboxylic Acid

- Structure : Differs by lacking the 4-methyl group but retains the 1-hydroxyl and 1-carboxylic acid groups.

- Molecular Formula : C₇H₁₂O₃; Molecular Weight : 144.17 g/mol .

- Key Differences :

- Acidity : pKa ~4.8–4.9 (trans-4-hydroxy isomer), slightly lower than the target compound due to reduced steric hindrance .

- Biological Relevance : Identified as a rare urinary organic acid, suggesting metabolic or enzymatic interaction pathways .

- Synthesis : Typically synthesized via hydroxylation of cyclohexane precursors, contrasting with the target compound’s methyl-substituted synthesis routes .

4-Methylcyclohexane-1-carboxylic Acid

- Structure : Lacks the 1-hydroxyl group but retains the 4-methyl and 1-carboxylic acid moieties.

- Molecular Formula : C₈H₁₄O₂; Molecular Weight : 142.2 g/mol .

- Key Differences: Physicochemical Properties: Higher hydrophobicity (logP ~2.1) due to the absence of a polar hydroxyl group, reducing water solubility compared to the target compound . Isomerism: Exists as cis/trans isomers; the trans isomer exhibits higher thermal stability (boiling point 134–136°C at 15 mmHg) .

1-Hydroxycyclohexa-2,4-diene-1-carboxylic Acid

1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic Acid

- Structure : Contains four hydroxyl groups, significantly increasing polarity.

- Molecular Formula : C₇H₁₂O₆; Molecular Weight : 192.17 g/mol .

- Key Differences: Solubility: Highly water-soluble (>500 mg/mL) due to multiple hydrogen-bonding sites .

Comparative Data Table

Biological Activity

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CAS No. 41248-15-1) is a compound characterized by its unique structural features, which include a hydroxyl group and a carboxylic acid group attached to a cyclohexane ring. This dual functionality allows it to engage in various biological interactions, making it a subject of interest in pharmacological research.

- Molecular Formula : C8H14O3

- Molecular Weight : 158.20 g/mol

- IUPAC Name : this compound

- Structural Formula : Structural Formula

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various enzymes and receptors due to the presence of hydroxyl and carboxylic acid groups. These interactions can modulate several biochemical pathways, influencing metabolic processes and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

- Metabolic Modulation : It interacts with metabolic pathways, suggesting a role in the regulation of metabolic disorders and possibly influencing energy metabolism .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-1-methylcyclohexane-1-carboxylic acid | Similar structure but different positional isomer | Different reactivity due to structural variations |

| 1-Methyl-1-cyclohexanecarboxylic acid | Lacks hydroxyl group | Limited chemical interactions compared to target compound |

Study 1: Anti-inflammatory Effects

A study aimed at evaluating the anti-inflammatory potential of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that the compound could serve as a lead candidate for developing new anti-inflammatory drugs.

Study 2: Metabolic Pathway Interaction

Another investigation focused on the compound's interaction with key metabolic enzymes. It was found that the compound could modulate enzyme activity involved in lipid metabolism, suggesting its potential use in managing metabolic syndrome.

Future Research Directions

Further studies are warranted to explore:

- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

- Therapeutic Applications : Investigating its efficacy in clinical settings for various inflammatory and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.